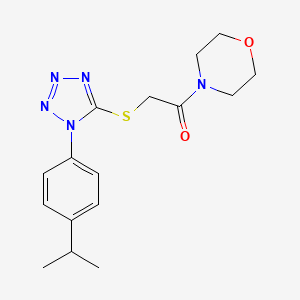

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thioether group, and a morpholino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrazole ring, for example, is a five-membered ring containing four nitrogen atoms and one carbon atom. The morpholino group is a six-membered ring containing one oxygen atom and five carbon atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions . The morpholino group could also participate in reactions, particularly those involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and morpholino groups could impact the compound’s solubility, acidity/basicity, and stability .Applications De Recherche Scientifique

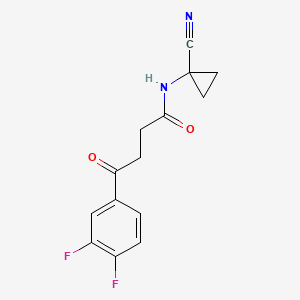

Anticholinesterase Activity

A study focused on synthesizing various tetrazole derivatives to investigate their anticholinesterase activities. The derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) using a modification of Ellman’s spectrophotometric method. Some compounds with electron-donating substituents exhibited significant anticholinesterase activity, suggesting potential applications in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Mohsen et al., 2014).

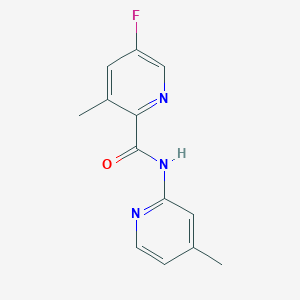

Anti-inflammatory Activity

Another research avenue explored the synthesis of novel thiophene derivatives, including compounds with morpholine rings, for their anti-inflammatory properties. One particular study highlighted the synthesis, characterization, and evaluation of these derivatives, revealing that some compounds demonstrated comparable or superior anti-inflammatory activity to indomethacin, a standard drug used in treatment. This indicates the compound's potential as a framework for developing new anti-inflammatory agents (Helal et al., 2015).

Anticancer Activity

The synthesis and biological evaluation of certain benzimidazole derivatives as potential anticancer agents were also studied. These compounds were tested for their anticancer activities using various assays on different tumor cell lines. Results indicated considerable selectivity and efficacy against specific cell lines, highlighting the potential use of such compounds in cancer therapy (Yurttaş et al., 2013).

HIV-1 Replication Inhibition

Research into the design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified compounds that inhibit HIV-1 replication. These findings are crucial for developing new therapeutics for HIV-1, as some derivatives showed promising activity against the virus replication in initial biological studies, presenting a potential avenue for HIV treatment (Che et al., 2015).

Molecular Docking and Antibacterial Activity

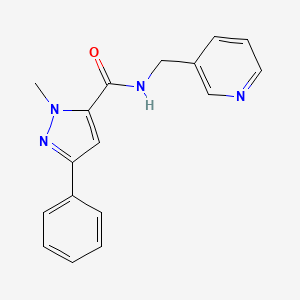

A novel series of pyrazole derivatives was synthesized and evaluated for its antibacterial activity, employing molecular docking to understand the binding interactions with bacterial proteins. This approach not only identified compounds with significant antibacterial properties but also provided insights into the mechanism of action at the molecular level, offering a pathway to targeted antibacterial drug design (Khumar et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-12(2)13-3-5-14(6-4-13)21-16(17-18-19-21)24-11-15(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDHICHPCNLYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)

![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)

![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)

![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)

![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)